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Compound of Interest

Compound Name: (R)-3-N-Cbz-Aminopyrrolidine

Cat. No.: B591914

An In-depth Technical Guide on the Spectroscopic Data of (R)-3-N-Cbz-Aminopyrrolidine
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for (R)-3-N-Cbz-
Aminopyrrolidine. The information is compiled from various sources and includes predicted
data based on analogous structures due to the limited availability of experimentally derived
spectra in the public domain. This guide is intended to support research, drug development,
and quality control activities where this molecule is of interest.

Spectroscopic Data

The following tables summarize the key spectroscopic data for (R)-3-N-Chz-
Aminopyrrolidine.

'H NMR (Proton Nuclear Magnetic Resonance)
Spectroscopy

The 'H NMR spectrum of (R)-3-N-Cbz-Aminopyrrolidine is characterized by signals
corresponding to the protons of the pyrrolidine ring, the benzylic protons, and the aromatic
protons of the Cbz protecting group. The data presented below is an interpretation of available
spectral images and predicted values based on similar structures.

Table 1: *H NMR Spectroscopic Data (Predicted)
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
~7.35 m 5H Ar-H
~5.10 s 2H -O-CH2-Ph
~4.10 m 1H CH-NH-Cbz
Pyrrolidine Ring
~3.60 - 3.20 m 4H
Protons
Pyrrolidine Ring
~2.05 m 1H
Proton
Pyrrolidine Ring
~1.80 m 1H
Proton
~1.60 brs 2H -NH2

Note: The chemical shifts and multiplicities are estimations and may vary depending on the
solvent and experimental conditions.

13C NMR (Carbon-13 Nuclear Magnetic Resonance)
Spectroscopy

No experimental 13C NMR data for (R)-3-N-Cbz-Aminopyrrolidine was publicly available at
the time of this guide's compilation. The following data is predicted based on the analysis of
structurally related compounds.

Table 2: 13C NMR Spectroscopic Data (Predicted)
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Chemical Shift (8) ppm Assighment

~155.0 C=0 (Carbamate)
~137.0 Ar-C (Quaternary)
~128.5 Ar-CH

~128.0 Ar-CH

~127.8 Ar-CH

~66.5 -O-CH2-Ph

~51.0 CH-NH-Cbz

~47.0 Pyrrolidine Ring Carbon
~45.0 Pyrrolidine Ring Carbon
~33.0 Pyrrolidine Ring Carbon

Mass Spectrometry (MS)

A definitive mass spectrum for (R)-3-N-Cbhz-Aminopyrrolidine is not readily available.
However, based on its structure, the following fragmentation patterns can be predicted under
electron ionization (El).

Table 3: Predicted Mass Spectrometry Data

m/z lon

220 [M]* (Molecular lon)
176 [M - C2HaN]*

131 [M - C7H70]*

108 [C7HsO]*

91 [C7H7]* (Tropylium ion)
70 [CaHsN]*
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Infrared (IR) Spectroscopy

The IR spectrum of (R)-3-N-Cbhz-Aminopyrrolidine will exhibit characteristic absorption bands
corresponding to its functional groups. The predicted values are based on established
correlation tables.

Table 4: Predicted Infrared Spectroscopy Data

Wavenumber (cm—?) Intensity Assignment

~3350 Medium N-H Stretch (Amine)
~3030 Medium Aromatic C-H Stretch
~2950, ~2870 Medium Aliphatic C-H Stretch
~1690 Strong C=0 Stretch (Carbamate)
~1520 Medium N-H Bend (Amine)

~1250 Strong C-N Stretch

~740, ~700 Strong Aromatic C-H Bend

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of the spectroscopic
data presented above.

NMR Spectroscopy

Protocol for 1H and 3C NMR Spectroscopy:

o Sample Preparation: Dissolve approximately 5-10 mg of (R)-3-N-Cbz-Aminopyrrolidine in
0.5-0.7 mL of a deuterated solvent (e.g., CDCls, DMSO-ds, or D20) in a standard 5 mm NMR
tube.

e Instrument Setup:

o Use a 400 MHz or higher field NMR spectrometer.
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o Lock the spectrometer to the deuterium signal of the solvent.

o Shim the magnetic field to achieve optimal homogeneity.

e 'H NMR Acquisition:

o

Acquire a one-dimensional proton spectrum using a standard pulse sequence (e.g., zg30).

[¢]

Set the spectral width to cover the expected range of chemical shifts (typically 0-10 ppm).

[¢]

Use a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

[e]

Process the data with Fourier transformation, phase correction, and baseline correction.

o

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at
0 ppm).

e 13C NMR Acquisition:

[¢]

Acquire a one-dimensional carbon spectrum with proton decoupling (e.g., zgpg30).

[¢]

Set the spectral width to cover the expected range of chemical shifts (typically 0-160 ppm).

[e]

Use a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of
13C_

[e]

Process the data similarly to the H NMR spectrum.

Mass Spectrometry

Protocol for Electron lonization Mass Spectrometry (EI-MS):

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,
typically via a direct insertion probe or after separation by gas chromatography (GC).

 lonization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to
induce ionization and fragmentation.
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o Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a
mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

o Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity
versus m/z.

Infrared Spectroscopy

Protocol for Attenuated Total Reflectance (ATR) FT-IR Spectroscopy:

e Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR
crystal.

o Data Acquisition:

(¢]

Record a background spectrum of the empty ATR crystal.

[¢]

Record the sample spectrum. The instrument's software will automatically subtract the
background spectrum.

[¢]

Acquire the spectrum over the mid-infrared range (typically 4000-400 cm™1).

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

[¢]

» Data Analysis: Identify the characteristic absorption bands and assign them to the
corresponding functional group vibrations.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like (R)-3-N-Cbz-Aminopyrrolidine.
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General Workflow for Spectroscopic Analysis
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Caption: Workflow of Spectroscopic Analysis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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